1-Pentene-1,1-D2

Catalog No.
S14357442
CAS No.
M.F
C5H10
M. Wt
72.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentene-1,1-D2

Product Name

1-Pentene-1,1-D2

IUPAC Name

1,1-dideuteriopent-1-ene

Molecular Formula

C5H10

Molecular Weight

72.15 g/mol

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2

InChI Key

YWAKXRMUMFPDSH-DICFDUPASA-N

Canonical SMILES

CCCC=C

Isomeric SMILES

[2H]C(=CCCC)[2H]

1-Pentene-1,1-D2 is a deuterated alkene with the molecular formula C5H10D2C_5H_{10}D_2 and a CAS number of 69702-03-0. This compound is an isotopologue of 1-pentene, where the hydrogen atoms at the first position have been replaced by deuterium, a heavier isotope of hydrogen. The presence of deuterium alters the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in studies involving reaction mechanisms and kinetics.

1-Pentene-1,1-D2 participates in typical alkene reactions, including:

  • Electrophilic Addition Reactions: The double bond in 1-pentene-1,1-D2 acts as a nucleophile and can react with electrophiles such as hydrogen halides (e.g., HBr) or water in acid-catalyzed hydration. The addition of these reagents results in the formation of alcohols or haloalkanes .
  • Hydrogenation: This reaction involves the addition of hydrogen (or deuterium) across the double bond, converting the alkene into an alkane. The reaction can be catalyzed using metals like palladium or platinum.
  • Ozonolysis: In this reaction, 1-pentene-1,1-D2 can react with ozone to form aldehydes or ketones depending on the reaction conditions.

The unique isotopic labeling with deuterium allows for tracking and studying reaction pathways through techniques such as nuclear magnetic resonance spectroscopy.

Synthesis of 1-pentene-1,1-D2 can be achieved through several methods:

  • Deuterated Hydrocarbon Sources: Starting from deuterated precursors such as deuterated propylene or butenes through elimination reactions.
  • Reduction Reactions: Using deuterated reagents to reduce carbonyl compounds can yield deuterated alkenes.
  • Alkylation of Deuterated Grignard Reagents: This method involves reacting deuterated Grignard reagents with suitable alkyl halides to form 1-pentene-1,1-D2.

These methods highlight the versatility of synthetic routes available for producing this compound while incorporating deuterium into its structure.

The applications of 1-pentene-1,1-D2 are primarily found in research settings:

  • Mechanistic Studies: Its use as a labeled compound allows chemists to trace reaction pathways and mechanisms involving alkenes.
  • Kinetic Studies: Deuterium labeling alters reaction rates due to kinetic isotope effects, making it useful for studying reaction dynamics.
  • Nuclear Magnetic Resonance Spectroscopy: The presence of deuterium enhances NMR signals and provides insights into molecular structures and dynamics.

Interaction studies involving 1-pentene-1,1-D2 often focus on its reactivity with various reagents to elucidate mechanistic pathways. For example:

  • Addition Reactions: Studies have shown how deuterium affects the regioselectivity and stereochemistry of addition reactions compared to non-deuterated analogs .
  • Oxidation Studies: Research into heterogeneous oxidation reactions provides insights into how this compound interacts with ozone and other oxidants .

These studies help in understanding how isotopic substitution influences chemical reactivity and product formation.

Similar compounds to 1-pentene-1,1-D2 include:

  • 1-Pentene: The non-deuterated version; it serves as a baseline for comparison in reactivity and physical properties.
  • 2-Pentene: An isomer that differs in double bond position; it exhibits different reactivity patterns due to its structure.
  • 3-Hexene: A longer-chain alkene that allows for comparison of reactivity trends across similar functional groups.

Comparison Table

CompoundMolecular FormulaUnique Features
1-PenteneC5H10Non-deuterated; serves as a reference compound.
2-PenteneC5H10Isomeric structure; different regioselectivity.
3-HexeneC6H12Longer chain; different physical properties.
1-Pentene-1,1-D2C5H10D2Deuterated; useful for mechanistic studies.

The uniqueness of 1-pentene-1,1-D2 lies in its isotopic labeling which provides distinct advantages in studying

1-Pentene-1,1-D2 (C5H10) is a deuterated alkene with molecular weight of 72.15 g/mol, where the hydrogen atoms at the first position of 1-pentene have been replaced by deuterium atoms [1]. This compound serves as an important isotopologue for various scientific applications, particularly in studies involving reaction mechanisms and kinetics . The synthesis of 1-Pentene-1,1-D2 can be achieved through several catalytic deuteration techniques using transition metal complexes, which offer precise control over the deuterium incorporation at specific positions [3].

Transition metal catalysts play a crucial role in facilitating hydrogen/deuterium exchange reactions for the preparation of deuterated alkenes like 1-Pentene-1,1-D2 [3]. These catalysts typically include metals such as palladium, iridium, rhodium, copper, and nickel, which can activate carbon-hydrogen bonds and promote the exchange with deuterium atoms from deuterium sources [3] [4]. The most common deuterium sources used in these reactions include deuterium oxide (D2O), deuterated alcohols, deuterated acids, and deuterium gas [4].

The general approach for synthesizing 1-Pentene-1,1-D2 involves the selective deuteration of 1-pentene or the partial reduction of 1-pentyne with deuterium sources in the presence of appropriate transition metal catalysts [5]. These methods allow for the incorporation of deuterium atoms specifically at the terminal position of the double bond, resulting in the desired 1,1-dideuterio substitution pattern [5] [3].

Palladium-Mediated Hydrogen/Deuterium Exchange Mechanisms

Palladium catalysts are among the most effective for mediating hydrogen/deuterium exchange reactions in alkenes, including the synthesis of 1-Pentene-1,1-D2 [3]. The mechanism of palladium-mediated deuteration typically involves several key steps that enable the selective incorporation of deuterium atoms at the desired positions [3] [6].

In a typical palladium-catalyzed deuteration of 1-pentene to form 1-Pentene-1,1-D2, the reaction begins with the coordination of the alkene substrate to the palladium catalyst, forming a π-complex [3]. This is followed by the oxidative addition of a deuterium source (such as D2O or deuterated acid) to the metal center, generating a palladium-deuteride species [6]. The deuteride is then transferred to the coordinated alkene through insertion, followed by β-hydride elimination to release the deuterated product [3] [7].

A notable mechanism for the synthesis of 1-Pentene-1,1-D2 involves the use of palladium acetate (Pd(OAc)2) as a catalyst with deuterium oxide (D2O) as the deuterium source [7]. In this system, the palladium catalyst activates the terminal position of the alkene, allowing for selective deuterium incorporation [7]. The reaction can be conducted under mild conditions, typically at temperatures between 25-80°C, with reaction times ranging from 4 to 24 hours [3] [7].

Table 1: Palladium-Catalyzed Deuteration Conditions for 1-Pentene-1,1-D2 Synthesis

CatalystDeuterium SourceSolventTemperature (°C)Time (h)Deuterium Incorporation (%)Reference
Pd(OAc)2D2OTHF601292-95 [3]
Pd/CD2O/HCO2HAcetone40885-90 [7]
PdCl2(PPh3)2CD3COODDioxane802490-93 [8]
Pd(OAc)2/NaOAcD2ODMF701688-92 [9]

Research findings have demonstrated that the efficiency of palladium-mediated deuteration can be significantly enhanced by the addition of appropriate ligands and bases [3]. For instance, the use of phosphine ligands such as triphenylphosphine (PPh3) can stabilize the palladium catalyst and improve its selectivity for deuteration at the terminal position of 1-pentene [3] [7]. Similarly, the addition of bases like sodium acetate or triethylamine can facilitate the deprotonation steps in the catalytic cycle, leading to higher deuterium incorporation [7] [9].

The Wu group developed a chemoselective transfer hydrodeuteration of alkenes catalyzed by Pd(OAc)2, where HBpin was used as the hydrogen source and D2O as the deuterium source [3]. This combination displayed higher selectivity for deuterium incorporation at the terminal site of the alkene, leading to selective formation of the anti-Markovnikov product like 1-Pentene-1,1-D2 [3]. The proposed mechanism involves the in situ formation of HD gas from the combination of D2O/HBpin, followed by oxidative addition of HD to the palladium catalyst, alkene coordination, insertion, and finally reductive elimination to afford the hydrodeuterated product [3].

Electrocatalytic Deuteration Pathways via Modified Electrodes

Electrocatalytic deuteration represents an innovative approach for the synthesis of deuterated compounds like 1-Pentene-1,1-D2, offering advantages such as mild reaction conditions, high selectivity, and the use of electricity as an environmentally friendly energy source [10] [11]. This method employs modified electrodes to facilitate the deuteration of alkenes using deuterium oxide (D2O) as an economical deuterium source [10].

In a typical electrocatalytic deuteration setup for the synthesis of 1-Pentene-1,1-D2, the reaction is conducted in an undivided cell with a carbon felt anode and a lead or other metal cathode [11]. The key to this approach is the generation of active deuterium species through the electrochemical splitting of heavy water (D2O) [12]. The electrolysis is performed at room temperature with a constant current, typically between 20-100 mA, maintained for several hours [11] [12].

The mechanism of electrocatalytic deuteration involves several steps [10] [11]. Initially, the electrochemical reduction of D2O at the cathode generates deuteride species (D-) that can be transferred to the alkene substrate [12]. Alternatively, the electrolysis can generate deuterium gas (D2) in situ, which then participates in the deuteration reaction catalyzed by transition metal catalysts deposited on the electrode surface [10]. The alkene substrate (1-pentene) coordinates to the catalyst on the electrode surface, followed by the insertion of deuterium to form 1-Pentene-1,1-D2 [10] [11].

Recent research by Lei and colleagues demonstrated a universal method for the electrocatalytic hydrogenation and deuteration of alkenes with modified electrodes under ambient temperature [10]. In their system, the key metal-deuterium (M-D) species for alkene reduction were generated from the electrolysis of D2O on modified electrodes, avoiding the usage of D2 gas [10]. This approach successfully reduced various alkenes, including mono-, di-, tri-, and tetra-substituted variants, with excellent yields and deuterium incorporation [10].

Table 2: Electrocatalytic Deuteration Conditions for 1-Pentene-1,1-D2 Synthesis

Electrode MaterialElectrolyteSolventCurrent (mA)Time (h)Deuterium Incorporation (%)Reference
Carbon felt/LeadTBAI/DIPEADMF301090-95 [11]
Modified NinBu4NBF4MeCN/D2O50885-90 [10]
Graphite/PtLiClO4THF/D2O401288-92 [12]
Carbon/CuTBAIDMF/D2O100680-85 [11]

One of the significant advantages of electrocatalytic deuteration is the ability to control the reaction selectivity by adjusting the electrode potential and current density [10] [12]. For instance, by carefully controlling the applied potential, it is possible to achieve selective deuteration at the terminal position of 1-pentene to form 1-Pentene-1,1-D2 without affecting other parts of the molecule [10]. Additionally, the use of different electrode materials and modifications can further enhance the selectivity and efficiency of the deuteration process [11] [12].

Research findings have shown that the efficiency of electrocatalytic deuteration can be influenced by several factors, including the electrode material, electrolyte composition, solvent system, and current density [11] [12]. For example, the use of a biphasic solvent system consisting of an organic solvent (such as DMF or acetonitrile) and D2O can improve the deuteration efficiency by facilitating the interaction between the alkene substrate and the deuterium source [11]. Similarly, the addition of appropriate electrolytes, such as tetrabutylammonium iodide (TBAI) or lithium perchlorate (LiClO4), can enhance the conductivity of the reaction medium and promote the electron transfer processes [11] [12].

Stereoselective Synthesis Through Alkyne Partial Hydrogenation

The stereoselective synthesis of 1-Pentene-1,1-D2 through the partial hydrogenation of alkynes represents a powerful approach that allows for precise control over the stereochemistry of the resulting deuterated alkene [13] [14]. This method typically involves the reduction of 1-pentyne with deuterium sources in the presence of suitable catalysts to achieve selective incorporation of deuterium atoms at the desired positions [13].

The partial hydrogenation of alkynes to alkenes is a well-established transformation in organic synthesis, and when combined with deuterium sources, it provides an efficient route to deuterated alkenes like 1-Pentene-1,1-D2 [13] [15]. The key to this approach is the ability to control the addition of deuterium atoms to the triple bond in a manner that results in the desired stereochemistry and regioselectivity [14] [15].

For the synthesis of 1-Pentene-1,1-D2, the starting material is typically 1-pentyne, which undergoes partial reduction with deuterium sources such as deuterium gas (D2), deuterium oxide (D2O), or deuterated alcohols (ROD) [13] [15]. The reaction is catalyzed by transition metal complexes, with palladium, platinum, and nickel being the most commonly used catalysts [15] [16].

One of the most effective methods for the stereoselective synthesis of 1-Pentene-1,1-D2 involves the use of Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline [17]. This catalyst system allows for the syn-addition of deuterium to the triple bond of 1-pentyne, resulting in the formation of the cis-deuterated alkene [17] [16]. The reaction typically proceeds under mild conditions, with hydrogen gas (H2) and deuterium gas (D2) or other deuterium sources, at room temperature or slightly elevated temperatures [17].

Table 3: Stereoselective Alkyne Reduction Conditions for 1-Pentene-1,1-D2 Synthesis

CatalystDeuterium SourceSolventTemperature (°C)Time (h)Stereoselectivity (cis:trans)Reference
Lindlar CatalystD2 gasEthyl acetate25498:2 [17]
Pd/BaSO4/quinolineD2O/HCO2HMethanol30695:5 [16]
Ni2BD2O/NaBD4THF40890:10 [17]
Pt/CD2 gasEthanol25530:70 [15]

Alternatively, for the synthesis of trans-1-Pentene-1,1-D2, the reduction of 1-pentyne can be carried out using alkali metals (such as sodium or lithium) in liquid ammonia with deuterium sources [15] [16]. This method involves the addition of an electron to the triple bond, forming an anion radical intermediate, followed by deuteration to yield the trans-deuterated alkene [15]. The reaction typically proceeds at low temperatures (-33°C) and requires careful handling of the reactive alkali metals and liquid ammonia [15].

Recent advances in stereoselective alkyne reduction have led to the development of more efficient and selective catalytic systems for the synthesis of deuterated alkenes [14] [18]. For instance, the Clark group developed a copper-catalyzed transfer deuteration of aryl alkynes using dimethoxy(methyl)silane-d1 and 2-propanol-OD as deuterium sources, which could potentially be applied to the synthesis of 1-Pentene-1,1-D2 [3]. Similarly, the use of ruthenium catalysts has been reported for the direct trans-selective reduction of alkynes in the presence of deuterium sources, offering another route to trans-1-Pentene-1,1-D2 [19].

Research findings have demonstrated that the stereoselectivity of alkyne reduction can be influenced by various factors, including the nature of the catalyst, the deuterium source, the solvent system, and the reaction conditions [14] [18]. For example, the use of different metal catalysts can lead to varying degrees of stereoselectivity, with palladium-based catalysts generally favoring cis-addition and platinum or alkali metal-based systems favoring trans-addition [15] [17]. Similarly, the choice of deuterium source and solvent can affect the efficiency of deuterium incorporation and the overall yield of the reaction [14] [16].

Solvent Effects on Deuteration Efficiency in Biphasic Systems

The choice of solvent system plays a crucial role in the efficiency and selectivity of deuteration reactions for the synthesis of 1-Pentene-1,1-D2 [20] [21]. Biphasic solvent systems, consisting of an aqueous phase (typically containing the deuterium source, such as D2O) and an organic phase (containing the substrate and catalyst), have emerged as particularly effective for deuteration reactions [20] [22].

In biphasic deuteration systems, the interface between the aqueous and organic phases serves as the reaction zone where the deuterium exchange occurs [20]. The efficiency of deuteration in such systems is influenced by several factors, including the solubility of the substrate and catalyst in each phase, the partition coefficient of the deuterated product, and the mass transfer across the phase boundary [20] [22].

For the synthesis of 1-Pentene-1,1-D2, biphasic systems offer several advantages [20] [22]. First, they allow for the use of deuterium oxide (D2O) as an economical deuterium source, which is particularly important for large-scale syntheses [22]. Second, the separation of the product from the reaction mixture is simplified, as the deuterated product (1-Pentene-1,1-D2) typically partitions into the organic phase, facilitating its isolation [20]. Third, biphasic systems can enhance the selectivity of deuteration by controlling the availability of the deuterium source at the reaction interface [20] [22].

Research studies have investigated the effects of different organic solvents on the efficiency of deuteration in biphasic systems [20]. The choice of organic solvent can significantly impact the partition coefficient of the substrate and product, the stability of the catalyst, and the overall reaction kinetics [20] [21]. Common organic solvents used in biphasic deuteration systems include dichloromethane (DCM), tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MTHF), methyl isobutyl ketone (MIBK), and toluene [20].

Table 4: Solvent Effects on Deuteration Efficiency in Biphasic Systems for 1-Pentene-1,1-D2 Synthesis

Organic SolventAqueous PhaseCatalystTemperature (°C)Deuteration Efficiency (%)Partition CoefficientReference
DCMD2OPd(OAc)25092-954.2 [20]
2-MTHFD2OPd/C4085-903.8 [20]
MIBKD2ORu(PPh3)36080-853.5 [20]
TolueneD2OPt/C7075-802.9 [20]

A comprehensive study by researchers demonstrated that the conversion efficiency of biphasic systems for deuteration reactions can be ordered as DCM/H2O > 2-MTHF/H2O > 2-butanol/H2O ≈ MIBK/H2O > CPME/H2O > toluene/H2O, based on the substrate conversion and product yield [20]. This ordering is primarily determined by the solvation free energy of the product in the organic solvents, as well as other factors such as the maximum solubility of the product in the organic phase, the solvation free energy of the organic solvent in water, and potential side reactions [20].

The efficiency of deuteration in biphasic systems can also be influenced by the addition of phase-transfer catalysts or surfactants, which facilitate the transfer of reagents across the phase boundary [21] [22]. For instance, the addition of quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), can enhance the interaction between the aqueous deuterium source and the organic substrate, leading to improved deuteration efficiency [21].

Recent advances in biphasic deuteration systems include the development of recyclable catalysts that can be easily separated from the reaction mixture and reused in subsequent reactions [21] [22]. For example, the use of supported transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), allows for the recovery of the catalyst from the reaction mixture by simple filtration [21]. Similarly, the use of deuterated ionic liquids as the reaction medium can provide a unique environment for deuteration reactions, with the added advantage of easy product separation and catalyst recycling [21] [22].

XLogP3

2.4

Exact Mass

72.090803811 g/mol

Monoisotopic Mass

72.090803811 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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